(E)-4-methyl-2-styrylbenzaldehyde
Overview
Description
(E)-4-methyl-2-styrylbenzaldehyde (MSA) is a compound that has been studied extensively due to its potential applications in various fields. MSA is a colorless, volatile liquid with a strong, sweet odor. It is a naturally occurring aldehyde that is found in a variety of plants, including lavender and lilac. MSA has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been used as a food additive for flavoring and fragrancing, and as an intermediate in the synthesis of pharmaceuticals.
Scientific Research Applications
1. Nanomaterials and Fluorescent Probing
(E)-4-methyl-2-styrylbenzaldehyde has been utilized in the development of fluorescent trans-styrylbenzene with an aldehyde moiety. This compound has been synthesized and examined for its potential as a chemosensor for aniline and 4-nitroaniline. It has shown high selectivity for 4-nitroaniline detection when incorporated into silica nanoparticles (SNPs), demonstrating its application in the field of nanomaterials and selective chemical sensing (Lee, Kang, Shin, & Lee, 2020).
2. Biological Activity and Metal Ion Coordination
Research has explored the synthesis of Schiff base compounds using this compound derivatives and their coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds have been studied for their antioxidant, enzyme inhibition, and antimicrobial properties, indicating potential applications in the biomedical field. Computational studies on these compounds have provided insights into their molecular stability and bond strength (Sumrra et al., 2018).
3. Catalytic Applications
The compound has found use in catalytic applications, particularly in the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water. This process has demonstrated high yields and functional group tolerance, showcasing the compound's role in facilitating environmentally friendly and efficient chemical transformations (Wu et al., 2016).
4. Synthesis of Liquid Crystalline and Fire Retardant Molecules
This compound has been utilized in the synthesis of novel liquid crystalline and fire retardant molecules. These molecules have shown significant potential in improving fire retardant properties, as demonstrated by their high Limiting Oxygen Index (LOI) values. This application is particularly relevant in the field of material science and fire safety engineering (Jamain, Khairuddean, & Guan-Seng, 2020).
5. Photonics and Non-Linear Optics
The compound's derivatives have been investigated for their potential use in photonics and non-linear optics. These applications are based on the compounds' strong absorption bands in UV/VIS spectra and their unique spectral properties, making them suitable for various optical and biological studies (Gawinecki & Trzebiatowska, 2000).
properties
IUPAC Name |
4-methyl-2-(2-phenylethenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLUOBBPLEEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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